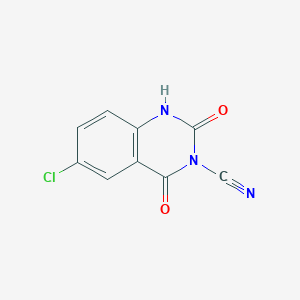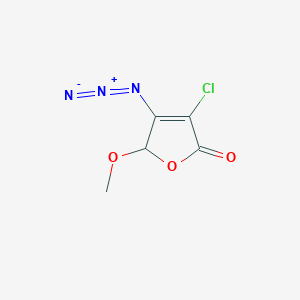
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group and a sulfooxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzoic acid and acetic anhydride.
Esterification: The hydroxy group of the benzoic acid is esterified using acetic anhydride to form the corresponding ester.
Sulfonation: The ester is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group.
Amidation: Finally, the ester is converted to the acetamide derivative through an amidation reaction with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfooxy group, converting it to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Applications De Recherche Scientifique
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the sulfooxy group.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a nitro group instead of a sulfooxy group.
Uniqueness
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
60603-12-5 |
|---|---|
Formule moléculaire |
C9H11NO6S |
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
(4-acetamido-2-methoxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C9H11NO6S/c1-6(11)10-7-3-4-8(9(5-7)15-2)16-17(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
Clé InChI |
VVTXERUVJZNCPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)
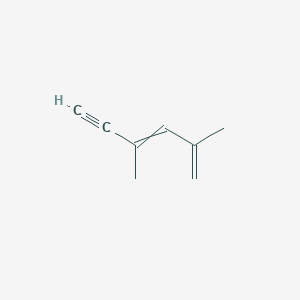

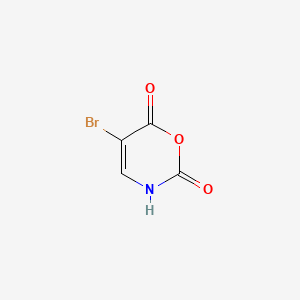
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)

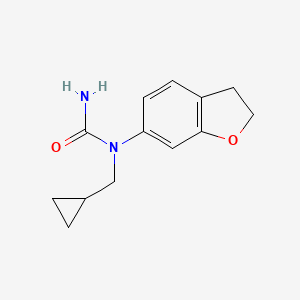
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
